Cas no 137553-03-8 (Lup-20(29)-en-28-oicacid, 3-(sulfooxy)-, 28-(O-6-deoxy-a-L-mannopyranosyl-(1®4)-O-b-D-glucopyranosyl-(1®6)-b-D-glucopyranosyl) ester, (3a)- (9CI))

Lup-20(29)-en-28-oicacid, 3-(sulfooxy)-, 28-(O-6-deoxy-a-L-mannopyranosyl-(1®4)-O-b-D-glucopyranosyl-(1®6)-b-D-glucopyranosyl) ester, (3a)- (9CI) structure
137553-03-8 structure
Product Name:Lup-20(29)-en-28-oicacid, 3-(sulfooxy)-, 28-(O-6-deoxy-a-L-mannopyranosyl-(1®4)-O-b-D-glucopyranosyl-(1®6)-b-D-glucopyranosyl) ester, (3a)- (9CI)
Numero CAS:137553-03-8
MF:C48H78O20S
MW:1007.18593645096
CID:172748
PubChem ID:195847
Update Time:2025-04-19

Lup-20(29)-en-28-oicacid, 3-(sulfooxy)-, 28-(O-6-deoxy-a-L-mannopyranosyl-(1®4)-O-b-D-glucopyranosyl-(1®6)-b-D-glucopyranosyl) ester, (3a)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-betulinic acid 3-O-sulfate 28-O-(rhamnopyranosyl(1-4)-O-glucopyranosyl(1-6))-glucopyranoside
    • Lup-20(29)-en-28-oicacid, 3-(sulfooxy)-, 28-(O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • 4)-O-b-D-glucopyranosyl-(1&reg
    • 6)-b-D-glucopyranosyl) ester, (3a)- (9CI)
    • 6-deoxy-alpha-L-mannopyranosyl-(1->3)-[alpha-D-glucopyranosyl-(1->2)]-1-O-[(3beta)-28-oxo-3-(sulfooxy)lup-20(29)-en-28-yl]-alpha-D-glucopyranose
    • Basrgg
    • 137553-03-8
    • Lup-20(29)-en-28-oicacid, 3-(sulfooxy)-, 28-(O-6-deoxy-a-L-mannopyranosyl-(1®4)-O-b-D-glucopyranosyl-(1®6)-b-D-glucopyranosyl) ester, (3a)- (9CI)
    • Inchi: 1S/C48H78O20S/c1-21(2)23-11-16-48(18-17-46(7)24(30(23)48)9-10-28-45(6)14-13-29(68-69(59,60)61)44(4,5)27(45)12-15-47(28,46)8)43(58)67-42-39(66-41-37(57)35(55)32(52)25(19-49)63-41)38(33(53)26(20-50)64-42)65-40-36(56)34(54)31(51)22(3)62-40/h22-42,49-57H,1,9-20H2,2-8H3,(H,59,60,61)/t22-,23-,24+,25+,26+,27-,28+,29-,30+,31-,32+,33+,34+,35-,36+,37+,38-,39+,40-,41+,42+,45-,46+,47+,48-/m0/s1
    • Chiave InChI: LLDIGFBNDXWNGP-BLWWJGNOSA-N
    • Sorrisi: S(=O)(=O)(O)O[C@H]1CC[C@@]2(C)[C@H](C1(C)C)CC[C@]1(C)[C@@H]2CC[C@@H]2[C@H]3[C@H](C(=C)C)CC[C@]3(C(=O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O[C@H]3[C@@H]([C@@H]([C@H]([C@H](C)O3)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)CC[C@@]12C

Proprietà calcolate

  • Massa esatta: 1006.48084
  • Massa monoisotopica: 1006.48071605g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 10
  • Conta accettatore di obbligazioni idrogeno: 20
  • Conta atomi pesanti: 69
  • Conta legami ruotabili: 12
  • Complessità: 2000
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 25
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 327Ų

Proprietà sperimentali

  • PSA: 318.12
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.